molecular formula C7H13N3O B2857653 trans-1-Azido-2-methoxycyclohexane CAS No. 1820570-30-6; 558441-23-9

trans-1-Azido-2-methoxycyclohexane

Cat. No. B2857653
Key on ui cas rn: 1820570-30-6; 558441-23-9
M. Wt: 155.201
InChI Key: DKYOGNQCSUTQSS-RNFRBKRXSA-N
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Patent
US06642390B2

Procedure details

The azide (171.8 g, 1.22 mol) and tetrabutylammonium hydrogensulfate (4.2 g, 12.4 mmol) are sequentially added to a solution of methylene chloride (700 ml) and a 50% w/w aqueous solution of sodium hydroxide (129 g in 129 ml of water). The resulting mixture is vigorously stirred for 30 minutes before being cooled to 0° C. Dimethyl sulfate (186 g, 140 ml, 1.48 mol) is added in a dropwise manner to the vigorously stirred solution over a period of one hour, during which time a solid mass forms. This is broken up by addition of a further portion of methylene chloride (150 ml). The reaction mixture is then allowed to warm to room temperature and stirred for 20 hours. TLC analysis indicates a small amount of alcohol still remaining, and thus the reaction is allowed to proceed for an additional 12 hours at 50° C. After cooling to room temperature, the reaction is quenched by addition of concentrated ammonium hydroxide solution (100 ml) and allowed to stir for 45 minutes. The mixture is poured into water (500 ml) and extracted with methylene chloride (2×500 ml). The organic extracts are washed with water (3×500 ml) until the washings are neutral. The extracts are dried over sodium sulfate and the volatiles removed in vacuo. The crude product is passed through a plug of silica eluting with hexanes:ethyl acetate (9:1) to yield 1-azido-2-methoxycyclohexane (110 g, 58%) as a colorless oil.
Name
Quantity
171.8 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
catalyst
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
129 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[OH:10])=[N+:2]=[N-:3].[OH-].[Na+].S(OC)(O[CH3:17])(=O)=O>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl>[N:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[O:10][CH3:17])=[N+:2]=[N-:3] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
171.8 g
Type
reactant
Smiles
N(=[N+]=[N-])C1C(CCCC1)O
Name
Quantity
4.2 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
700 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
129 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
140 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is vigorously stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 20 hours
Duration
20 h
WAIT
Type
WAIT
Details
to proceed for an additional 12 hours at 50° C
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction is quenched by addition of concentrated ammonium hydroxide solution (100 ml)
STIRRING
Type
STIRRING
Details
to stir for 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
The mixture is poured into water (500 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (2×500 ml)
WASH
Type
WASH
Details
The organic extracts are washed with water (3×500 ml) until the washings
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N(=[N+]=[N-])C1C(CCCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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